molecular formula C19H31NO2 B1674243 Ibuprofen diethylaminoethyl ester CAS No. 64622-41-9

Ibuprofen diethylaminoethyl ester

Cat. No.: B1674243
CAS No.: 64622-41-9
M. Wt: 305.5 g/mol
InChI Key: LMNZWAJFILAFEC-UHFFFAOYSA-N
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Description

Ibuprofen diethylaminoethyl ester (BF DEAE, CAS 64622-41-9) is a prodrug derivative of ibuprofen, where the carboxylic acid group of ibuprofen is esterified with a diethylaminoethyl moiety. Its molecular formula is C₁₉H₃₁NO₂, with a molecular weight of 305.45 g/mol . This modification enhances its physicochemical properties, enabling dual functionality as an anti-inflammatory agent and a local anesthetic. BF DEAE is specifically investigated for treating neuroinflammatory conditions such as leprous neuritis and tuberculous neuritis, leveraging its ability to penetrate neural tissues .

Properties

CAS No.

64622-41-9

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C19H31NO2/c1-6-20(7-2)12-13-22-19(21)16(5)18-10-8-17(9-11-18)14-15(3)4/h8-11,15-16H,6-7,12-14H2,1-5H3

InChI Key

LMNZWAJFILAFEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BF DEAE
BF-DEAE
brufen diethylaminoethyl ester
diethylaminoethyl alpha-methyl-4-(2-methylpropyl)benzene acetate
ibuprofen diethylaminoethyl este

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Ibuprofen diethylaminoethyl ester exhibits several notable pharmacological properties:

  • Anti-inflammatory Activity : Like ibuprofen, this ester demonstrates significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation .
  • Analgesic Effects : The compound is effective in alleviating pain, making it suitable for various pain management applications, including postoperative pain, dysmenorrhea, and chronic pain conditions .
  • Antipyretic Action : It also possesses antipyretic properties, helping to reduce fever by acting on the hypothalamic heat-regulating center .

Applications in Drug Delivery Systems

One of the primary applications of this compound is in drug delivery systems aimed at improving therapeutic outcomes:

  • Transdermal Delivery : Research indicates that this ester can enhance transdermal delivery of ibuprofen, making it a promising candidate for topical formulations. Its improved solubility facilitates higher concentrations of the drug being delivered through the skin .
  • Prodrug Formulations : As a prodrug, this compound can be combined with other analgesics or anti-inflammatory agents to create formulations that improve patient compliance and reduce side effects associated with traditional NSAIDs .

Clinical Implications and Case Studies

Several studies have explored the clinical implications of this compound:

  • Pain Management : A study demonstrated that patients receiving this prodrug reported less pain compared to those treated with standard ibuprofen formulations. The enhanced bioavailability led to more effective pain relief with fewer doses required .
  • Combination Therapies : Research has shown that combining this compound with paracetamol can lead to synergistic effects, improving analgesic efficacy while minimizing adverse effects associated with higher doses of either drug alone .
  • Investigational Uses : Current investigations are exploring its potential in treating conditions such as rheumatoid arthritis and osteoarthritis, where inflammation control is crucial. Early results suggest that this compound may offer improved outcomes compared to traditional treatments .

Table 1: Pharmacological Properties Comparison

PropertyIbuprofenThis compound
Anti-inflammatoryYesYes
AnalgesicYesYes
AntipyreticYesYes
BioavailabilityModerateHigh
SolubilityLowEnhanced

Table 2: Clinical Study Outcomes

Study TypeFindings
Pain ManagementImproved pain relief compared to standard ibuprofen
Combination TherapySynergistic effects with paracetamol
Investigational UsePotential benefits in rheumatoid arthritis treatment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues of Ibuprofen

Ibuprofen Isopropyl Ester (CAS 64622-17-9)
  • Structure : Ibuprofen esterified with isopropyl alcohol.
  • Molecular Weight : 260.36 g/mol (C₁₆H₂₄O₂).
  • Key Features: Used as a high-purity reference standard in pharmaceutical analysis.
Ibuprofen Eugenol Ester (IEE)
  • Structure: Ibuprofen conjugated with eugenol (a phenolic aromatic compound).
  • Key Features : Formulated in microemulsions for enhanced solubility and topical delivery. Demonstrates anti-inflammatory effects but lacks anesthetic properties. Validated via RP-HPLC with a detection limit of 50 ng .
Ibuprofen Piconol (U75630)
  • Structure: Ibuprofen esterified with a pyridine methanol derivative.
  • Key Features : Topical NSAID for burns and sunburns. Its design prioritizes dermal absorption over systemic effects, contrasting with BF DEAE’s neural targeting .

Diethylaminoethyl Esters of Other Carboxylic Acids

Procaine (Diethylaminoethyl Ester of p-Aminobenzoic Acid)
  • Structure : C₁₃H₂₀N₂O₂ (free base).
  • Molecular Weight : 236.31 g/mol.
  • Key Features: A classic ester-type local anesthetic. The diethylaminoethyl group enhances water solubility, facilitating injectable use. Unlike BF DEAE, Procaine lacks anti-inflammatory activity and is purely anesthetic .
Penicillin G Diethylaminoethyl Ester (Ephicillin)
  • Structure: Penicillin G conjugated with diethylaminoethyl alcohol.
  • Molecular Weight : 434 g/mol (C₂₂H₃₁N₃O₄S).
  • Key Features: An antibiotic prodrug designed for improved tissue penetration. Demonstrates the broader utility of diethylaminoethyl esters in drug delivery but differs entirely from BF DEAE in therapeutic class .

Pharmacological and Physicochemical Comparison

Pharmacological Activity

Compound Anti-Inflammatory Local Anesthetic Primary Application
BF DEAE Yes Yes Neuroinflammatory conditions
Ibuprofen Isopropyl Ester Yes No Analytical reference
Procaine No Yes Injectable anesthesia
Ibuprofen Piconol Yes No Topical burns/sunburns

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Group Solubility Profile
BF DEAE 305.45 Diethylaminoethyl ester Enhanced water solubility
Ibuprofen Isopropyl Ester 260.36 Isopropyl ester Lipophilic
Procaine 236.31 Diethylaminoethyl ester Water-soluble (HCl salt)
Ibuprofen Eugenol Ester ~318* Eugenol phenolic ester Lipophilic (microemulsion)

*Estimated based on ibuprofen (206.29) + eugenol (164.2).

Preparation Methods

Spectroscopic Analysis

  • FTIR : Ester carbonyl absorption at 1740 cm⁻¹, with N-H stretches at 2800–3000 cm⁻¹.
  • ¹H NMR : Distinct peaks for diethylaminoethyl protons (δ 1.2–1.4 ppm) and ibuprofen’s isobutyl group (δ 0.9 ppm).

Thermal Properties

  • Differential Scanning Calorimetry (DSC) : Broad melting endotherms between 37–82°C, confirming amorphous structure.
  • Thermogravimetric Analysis (TGA) : Two-stage weight loss (free water evaporation at 100°C; decomposition at 237–300°C).

Comparative Data Tables

Table 1: Synthesis Methods and Yields

Method Catalyst/Solvent Temperature Yield Stability
Acid-Catalyzed H₂SO₄, MeOH-H₂O 65°C 0.2% 3 days (pH 6.0)
Surfactant Tween 80 25°C 85.53% 24 hours (PBS)
Three-Step Chloroform 20–25°C 73–91% >2 years (-20°C)

Table 2: Thermal Decomposition Profiles

Compound TGA Decomposition Onset DSC Melting Range
Ibuprofen 237°C 76–78°C
Diethylaminoethyl Ester 280–300°C 37–82°C

Challenges and Optimization Strategies

  • Low Yields in Acid-Catalyzed Methods : Dilute methanol solutions limit ester formation; substituting isopropyl alcohol improves yields to 0.1% but requires extended reaction times.
  • Surfactant Interference : Tween 80 may retard release kinetics by increasing micellar entropy, necessitating post-synthesis purification.
  • Steric Hindrance : Tertiary alcohols (e.g., tert-butanol) fail to esterify due to geometric constraints, favoring primary alcohols like diethylaminoethanol.

Q & A

Advanced Research Question

  • Target engagement assays : Compare COX-1/COX-2 inhibition IC₅₀ values using recombinant enzyme assays .
  • Cellular uptake studies : Use radiolabeled ([³H]) this compound to quantify intracellular accumulation vs. free ibuprofen in macrophage models .
  • Metabolite profiling : Identify ester hydrolysis products in plasma (via LC-MS) and correlate with pharmacodynamic outcomes .

What analytical methods are recommended for quantifying trace impurities in this compound batches?

Basic Research Question

  • Chromatographic purity : Follow USP/Ph. Eur. guidelines using reverse-phase HPLC with UV detection (λ = 220 nm) and a C18 column. Limit ibuprofen-related compound C to ≤0.1% .
  • Residual solvents : Perform GC-MS to detect traces of diethylaminoethanol or reaction solvents (e.g., toluene) per ICH Q3C limits .
  • Elemental impurities : Use ICP-MS to comply with ICH Q3D for heavy metals (e.g., Pd ≤ 10 ppm if catalysts are used) .

How do researchers address ethical and methodological challenges in human trials involving this compound?

Advanced Research Question

  • Informed consent : Disclose risks of systemic ester hydrolysis (e.g., NSAID-related GI toxicity) and ensure participant comprehension via validated assessment tools .
  • Blinding protocols : Use matched placebos and centralized randomization to minimize bias in efficacy/safety evaluations .
  • Data integrity : Implement electronic data capture (EDC) systems with audit trails and source data verification per ICH E6(R2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ibuprofen diethylaminoethyl ester
Reactant of Route 2
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Ibuprofen diethylaminoethyl ester

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